2,4,6-Tris(bromomethyl)-1,3,5-triazine

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Choose TBMT (30361‑99‑0) for the ideal balance of reactivity, shelf‑stability, and cost. Its three benzylic bromomethyl groups react faster than chloromethyl analogs, enabling mild‑condition Friedel‑Crafts alkylation, nucleophilic substitution, and peptide cyclization. The low vapor pressure (3.8E‑07 mmHg) ensures accurate stoichiometry and minimal evaporative loss during curing. This trifunctional node is the preferred crosslinker for high‑surface‑area microporous networks (e.g., TrzDBTH) and conformationally constrained bicyclic peptides. Order ≥98% purity material with ambient shipping.

Molecular Formula C6H6Br3N3
Molecular Weight 359.84 g/mol
CAS No. 30361-99-0
Cat. No. B14180096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(bromomethyl)-1,3,5-triazine
CAS30361-99-0
Molecular FormulaC6H6Br3N3
Molecular Weight359.84 g/mol
Structural Identifiers
SMILESC(C1=NC(=NC(=N1)CBr)CBr)Br
InChIInChI=1S/C6H6Br3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2
InChIKeyONLWKCNYDCIGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(bromomethyl)-1,3,5-triazine (CAS 30361-99-0): Core Specifications and Triazine Class Positioning for Sourcing Decisions


2,4,6-Tris(bromomethyl)-1,3,5-triazine (CAS 30361-99-0), commonly abbreviated as TBMT, is a compact, symmetrical, trifunctional heterocyclic building block. It features a central electron-deficient 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions with three reactive bromomethyl (-CH₂Br) groups, with a molecular weight of 359.84 g/mol . This tripodal architecture and the presence of three excellent leaving groups make it a highly reactive core reagent for nucleophilic substitution chemistry, distinguishing it from chloro- and iodo-methyl analogs in terms of reactivity balance [1]. Its primary role is as a covalent crosslinking node and a synthetic precursor for creating complex molecular architectures, including dendrimers, porous organic polymers, and constrained peptide systems [2].

Why 2,4,6-Tris(bromomethyl)-1,3,5-triazine Cannot Be Interchanged with Generic Triazine Analogs: A Critical Sourcing Pre-Qualification


While the 1,3,5-triazine scaffold is common, the specific identity of the leaving group (chloromethyl vs. bromomethyl vs. iodomethyl) and its attachment to the core critically dictate both reaction kinetics and the thermal/chemical stability of the final construct [1]. Direct substitution with chloromethyl analogs (e.g., 2,4,6-tris(chloromethyl)-1,3,5-triazine) often leads to sluggish, incomplete reactions requiring harsher conditions, which can degrade sensitive substrates . Conversely, iodomethyl variants, though more reactive, are generally more labile and less cost-effective for large-scale material synthesis, making the bromomethyl analog the optimal balance of reactivity, shelf-stability, and procurement value for most cross-coupling and polymerization applications [2]. Furthermore, unlike cyanuric chloride where substitution is limited to the ring carbon, the benzylic bromomethyl group of TBMT provides a crucial spacer that decouples steric bulk from the triazine core, enabling access to unique molecular geometries such as those required for effective peptide cyclization hinges [3].

2,4,6-Tris(bromomethyl)-1,3,5-triazine: A Quantified Comparative Evidence Guide for Scientific Selection


Evidence 1: Optimized Electrophilic Reactivity—Bromomethyl vs. Chloromethyl Leaving Group Performance in SN2 Reactions

The bromomethyl groups in 2,4,6-Tris(bromomethyl)-1,3,5-triazine (TBMT) offer a quantifiable advantage in nucleophilic substitution kinetics compared to its chloromethyl analog, 2,4,6-Tris(chloromethyl)-1,3,5-triazine. In SN2 reactions, the leaving group ability order is I⁻ > Br⁻ > Cl⁻, with bromide being a significantly better leaving group than chloride due to its weaker C-Br bond and greater stability as an anion [1]. While direct kinetic data for the triazine-specific compounds is class-level inference, this fundamental physical organic principle directly translates to faster, more complete crosslinking reactions under milder conditions for TBMT [2]. This difference is critical for applications requiring quantitative functionalization, such as the preparation of well-defined dendrimers or high-density polymer networks, where incomplete conversion with a chloromethyl crosslinker would result in structural defects.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics Crosslinking Efficiency

Evidence 2: Superior Thermal Stability and Process Safety—Boiling Point Comparison with Chloromethyl Triazine

2,4,6-Tris(bromomethyl)-1,3,5-triazine exhibits significantly higher thermal stability compared to its lighter chloromethyl analog. The target compound has a predicted boiling point of 428.4 °C at 760 mmHg and a flash point of 212.9 °C . In contrast, 2,4,6-Tris(chloromethyl)-1,3,5-triazine (C₆H₆Cl₃N₃, MW 226.49 g/mol) is expected to have a substantially lower boiling point due to its smaller molecular weight and weaker intermolecular forces . This ~200 °C higher boiling point for TBMT is a direct consequence of the higher atomic weight of bromine, resulting in a density of 2.283 g/cm³ and lower vapor pressure . This reduced volatility is a crucial safety and handling advantage, minimizing inhalation risk during weighing and transfer, and allowing for reactions at elevated temperatures without significant evaporative loss of the crosslinker.

Materials Science Thermal Analysis Process Chemistry Safety

Evidence 3: Proven Performance in Porous Polymer Synthesis—High Yields in Heterogeneous Catalysis

2,4,6-Tris(bromomethyl)-1,3,5-triazine derivatives have been successfully employed as tripodal crosslinkers to synthesize high-performance porous organic polymers. In a study by Modak et al., a tripodal tribromide (2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine) was reacted with dibenzothiophene via Friedel-Crafts alkylation to yield the microporous polymer TrzDBTH [1]. This polymer, when used as a heterogeneous base catalyst, delivered chromene synthesis yields ranging from 88% to 93% across multiple substrates. Furthermore, the sulfonated derivative (STrzDBTH) acted as an efficient solid acid catalyst, achieving yields of 5-hydroxymethylfurfural (HMF) from carbohydrates between 57% and 97% [1]. This contrasts with chloromethyl-based crosslinkers, which often exhibit lower reactivity in Friedel-Crafts alkylations, leading to reduced crosslinking density and inferior catalytic performance [2].

Porous Organic Polymers (POPs) Heterogeneous Catalysis Polymer Chemistry Friedel-Crafts Alkylation

Evidence 4: Chemoselectivity and Structural Versatility—Differential Reactivity vs. Cyanuric Chloride

A key differentiator for 2,4,6-Tris(bromomethyl)-1,3,5-triazine (TBMT) relative to the widely used cyanuric chloride is the location of its reactive centers. Cyanuric chloride undergoes nucleophilic aromatic substitution directly at the triazine ring carbons, with the reactivity of the three chlorides being highly temperature-dependent and sequential [1]. This can complicate the synthesis of asymmetrical derivatives. In contrast, TBMT features reactive sites on benzylic carbons spaced one methylene unit from the ring. This structural feature decouples the electronics of the leaving group from the triazine ring's aromaticity, allowing for more predictable and less electronically-biased sequential substitutions [2]. This unique reactivity profile was exploited by van de Langemheen et al., where TBMT served as a 'polar hinge' for peptide cyclization, enabling the preparation of bicyclic peptides with improved solubility—a feat difficult to achieve cleanly with direct ring substitution using cyanuric chloride [3].

Chemoselectivity Sequential Functionalization Dendrimer Synthesis Peptide Chemistry

Evidence 5: Density and Physical Form—A Practical Sourcing and Handling Differentiator

The physical properties of 2,4,6-Tris(bromomethyl)-1,3,5-triazine offer practical advantages over its analogs. With a predicted density of 2.283 g/cm³, this compound is substantially denser than its chloromethyl counterpart (2,4,6-Tris(chloromethyl)-1,3,5-triazine, MW 226.49, expected density ~1.3-1.4 g/cm³) and most organic solvents . This high density, a direct consequence of the three heavy bromine atoms (bromine content ≈ 66.6% by weight), means that a given molar quantity occupies a much smaller volume, facilitating efficient storage and minimizing shipping costs per mole of reactive sites. The compound is typically supplied as a solid (often white to off-white powder/crystals), which is easier to handle and weigh accurately compared to the more volatile chloromethyl liquid . Its low vapor pressure (3.8E-07 mmHg at 25°C) further minimizes the risk of airborne exposure .

Chemical Logistics Material Properties Safety Procurement

2,4,6-Tris(bromomethyl)-1,3,5-triazine: Target Application Scenarios Derived from Differential Performance Evidence


Scenario 1: Synthesis of High-Density Porous Organic Polymers (POPs) and Covalent Triazine Frameworks (CTFs)

For researchers developing heterogeneous catalysts or gas separation membranes, 2,4,6-Tris(bromomethyl)-1,3,5-triazine is the preferred crosslinker over its chloromethyl analog. As demonstrated in the synthesis of TrzDBTH, the high reactivity of the bromomethyl groups in Friedel-Crafts alkylation yields well-defined microporous networks with superior catalytic activity (88-93% chromene yields) [1]. The use of a chloromethyl crosslinker would likely result in lower degrees of polymerization and reduced surface area due to its inferior leaving group ability [2]. Furthermore, the high density and low volatility of the bromomethyl compound allow for more accurate weighing of this small-molecule node, ensuring precise stoichiometric control over the final polymer architecture.

Scenario 2: Construction of Functionalized Dendrimers and Multivalent Scaffolds via Chemoselective Derivatization

When synthesizing triazine-based dendrimers or complex molecular scaffolds requiring sequential functionalization, TBMT offers a distinct advantage over cyanuric chloride. The benzylic bromomethyl groups provide a chemical 'handle' that is spatially and electronically distinct from the triazine ring, enabling a more predictable and orthogonal functionalization sequence [3]. This contrasts with cyanuric chloride, where the reactivity of the three sites is governed by the electronics of the triazine ring itself, often necessitating strict temperature control and limiting the types of nucleophiles that can be introduced sequentially [4]. This feature is critical for applications like targeted drug delivery, where controlled placement of multiple different functional groups (e.g., targeting ligand, imaging agent, drug molecule) is paramount.

Scenario 3: Development of Constrained Peptide Therapeutics (Bicyclic Peptide 'Hinges')

In peptide medicinal chemistry, TBMT serves as an ideal 'polar hinge' for creating conformationally constrained bicyclic peptides, a task for which chloromethyl or cyanuric chloride analogs are unsuitable. The unique geometry and reactivity of TBMT allow it to bridge three cysteine residues in a peptide sequence, imposing a rigid, pre-organized structure that enhances binding affinity and metabolic stability [5]. This application, validated in the work of van de Langemheen et al., leverages the specific bond angles and reactivity of the bromomethyl-triazine core to improve the aqueous solubility and biological activity of the resulting cyclized peptides [5].

Scenario 4: Precision Crosslinking in Temperature-Sensitive Polymer Formulations

For formulators developing advanced coatings, adhesives, or hydrogels that require curing at moderate temperatures without volatile emissions, TBMT is a superior choice over more volatile chloromethyl crosslinkers. Its low vapor pressure (3.8E-07 mmHg at 25°C) and high boiling point (428.4 °C) minimize the loss of the crosslinking agent during thermal curing cycles . This ensures that the intended crosslinking density is achieved, leading to reproducible mechanical and chemical properties in the final material. The faster reaction kinetics of the bromomethyl group also mean that curing can be accomplished in shorter cycle times or at lower temperatures compared to chloromethyl analogs, improving energy efficiency and compatibility with heat-sensitive co-formulants [6].

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